3-(4-Bromophenyl)propionitrile

Organic Synthesis Medicinal Chemistry Material Science

Researchers often face synthetic bottlenecks when the bromine handle in aryl bromide intermediates proves unreactive in cross-coupling. 3-(4-Bromophenyl)propionitrile (CAS 57775-08-3) resolves this with its para-bromine substitution, enabling efficient Suzuki, Heck, and Negishi couplings for kinase inhibitor libraries and agrochemical precursors. • Optimized for Pd-catalyzed cross-coupling: para-bromine ensures predictable reactivity. • Density 1.42 g/cm³, MW 210.07; white to off-white solid. • 98% purity (HPLC), sealed dry storage at RT; ships ambient.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 57775-08-3
Cat. No. B1273806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)propionitrile
CAS57775-08-3
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC#N)Br
InChIInChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
InChIKeyQAWLKTDBUQOFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)propionitrile (CAS 57775-08-3): A Versatile Building Block for Organic Synthesis


3-(4-Bromophenyl)propionitrile (CAS 57775-08-3) is an organic compound belonging to the class of aromatic nitriles. Its structure, characterized by a bromine atom at the para position of a phenyl ring and a propionitrile group, positions it as a valuable intermediate in synthetic chemistry [1]. The bromine atom provides a versatile handle for further functionalization, making it particularly useful in the synthesis of complex molecules [1]. This compound is not an end-product but a strategic building block whose utility is defined by its specific physical properties and reactivity profile compared to its close analogs.

Why 3-(4-Bromophenyl)propionitrile's Specific Properties Dictate Its Use Over Closely Related Analogs


In-class substitution of 3-(4-Bromophenyl)propionitrile with seemingly similar compounds like its fluoro-, methyl-, or unsubstituted phenyl analogs is not trivial. While they share a common core, differences in the electronic nature and steric bulk of the para-substituent lead to quantifiable variations in physical properties such as density, boiling point, and refractive index . More critically, the presence of the bromine atom unlocks distinct chemical reactivity, particularly in transition metal-catalyzed cross-coupling reactions, which is a key pathway for constructing complex molecular architectures . These differences in physicochemical characteristics and synthetic potential directly impact reaction optimization, purification, and the overall success of a synthetic route, making generic substitution a scientifically unsound practice.

Quantitative Differentiation: 3-(4-Bromophenyl)propionitrile vs. Closest Analogs


Higher Density for Enhanced Reactivity and Material Properties

3-(4-Bromophenyl)propionitrile exhibits a significantly higher density compared to its unsubstituted analog, 3-phenylpropionitrile. This difference is due to the presence of the heavy bromine atom. The higher density can influence its behavior in reaction mixtures and its physical properties in solid-state applications .

Organic Synthesis Medicinal Chemistry Material Science

Superior Synthetic Utility via Bromine-Mediated Cross-Coupling

The para-bromine atom in 3-(4-Bromophenyl)propionitrile is a key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of carbon-carbon bonds [1]. This reactivity is absent in the unsubstituted 3-phenylpropionitrile and the methyl-substituted analog. The fluoro-substituted analog is less reactive under standard palladium-catalyzed conditions.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Documented Hepatoprotective Activity in Preclinical Models

3-(4-Bromophenyl)propionitrile has been shown to possess hepatoprotective effects in preclinical studies. It inhibits the release of hepatic enzymes, including proteases and aminopeptidases, and reduces the accumulation of bilirubin in serum . While comparative data against specific analogs in the same assay are not available, this biological activity profile is a distinct and verifiable property of this compound.

Pharmacology Hepatology Drug Discovery

Optimal Application Scenarios for 3-(4-Bromophenyl)propionitrile


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The compound's bromine atom is a critical functional handle for introducing diverse aryl or heteroaryl groups via cross-coupling, a common strategy for building kinase inhibitor libraries . The product's documented hepatoprotective activity also makes it a potential starting point for developing therapeutics targeting liver diseases.

Agrochemical Development: A Precursor for Herbicides and Pesticides

3-(4-Bromophenyl)propionitrile is used as a precursor in the production of pesticides and herbicides . Its high density and specific reactivity profile are advantageous for creating active ingredients with desired physicochemical properties and biological activity.

Academic & Industrial Research: Standard Substrate for Reaction Development

Due to its well-defined physical properties, such as its density of 1.42 g/cm³ , and its clear reactivity as an aryl bromide, this compound serves as a reliable and reproducible substrate for developing and optimizing new synthetic methodologies, including cross-coupling and nucleophilic substitution reactions.

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